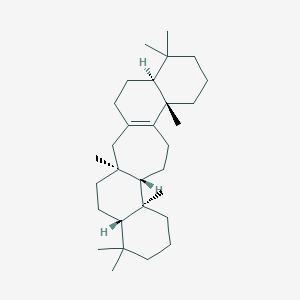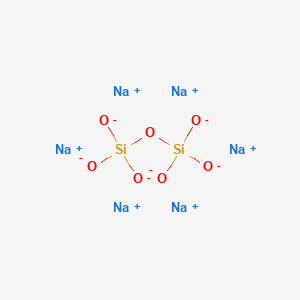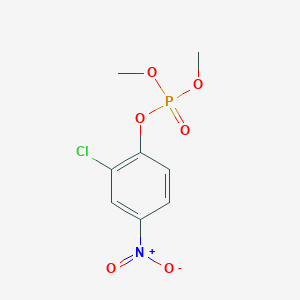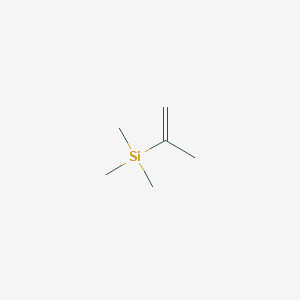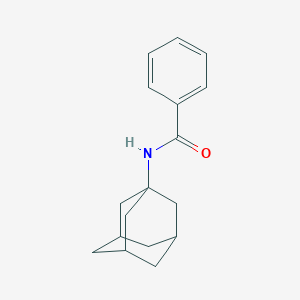![molecular formula C11H8Br2 B101648 2,7-Dibromo-1,6-methano[10]annulene CAS No. 15825-93-1](/img/structure/B101648.png)
2,7-Dibromo-1,6-methano[10]annulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-1,6-methano[10]annulene is a polycyclic aromatic hydrocarbon that has gained attention in scientific research due to its unique properties and potential applications. This molecule has a fused-ring structure that contains two bromine atoms, making it a useful building block for the synthesis of various organic compounds.
作用機序
The mechanism of action of 2,7-Dibromo-1,6-methano[10]annulene is not fully understood. However, it is believed to exert its anti-tumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
2,7-Dibromo-1,6-methano[10]annulene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit their growth and proliferation. It has also been shown to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. Additionally, 2,7-Dibromo-1,6-methano[10]annulene has been shown to have antioxidant activity, which can protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 2,7-Dibromo-1,6-methano[10]annulene in lab experiments is its unique structure, which allows for the synthesis of various organic compounds. It also has potential applications in organic photovoltaic devices and as an anti-tumor agent. However, one limitation of using this molecule is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the study of 2,7-Dibromo-1,6-methano[10]annulene. One area of interest is the development of new synthetic methods for this molecule and its derivatives. Another direction is the investigation of its potential use as an anti-tumor agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in organic electronics and materials science.
In conclusion, 2,7-Dibromo-1,6-methano[10]annulene is a unique polycyclic aromatic hydrocarbon that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this molecule in various applications.
合成法
The synthesis of 2,7-Dibromo-1,6-methano[10]annulene can be achieved through various methods. One of the most common methods is the bromination of 1,6-methano[10]annulene using bromine or N-bromosuccinimide (NBS) as a brominating agent. The reaction is typically carried out in a solvent such as chloroform or carbon tetrachloride at room temperature or under reflux. Another method involves the reaction of 1,6-methano[10]annulene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.
科学的研究の応用
2,7-Dibromo-1,6-methano[10]annulene has been used in various scientific research applications. It is commonly used as a building block for the synthesis of organic compounds such as dendrimers, polymers, and liquid crystals. It has also been studied for its potential use in organic photovoltaic devices, where it can act as an electron acceptor material. Additionally, 2,7-Dibromo-1,6-methano[10]annulene has been investigated for its anti-tumor activity and has shown promising results in preclinical studies.
特性
CAS番号 |
15825-93-1 |
|---|---|
製品名 |
2,7-Dibromo-1,6-methano[10]annulene |
分子式 |
C11H8Br2 |
分子量 |
299.99 g/mol |
IUPAC名 |
2,7-dibromobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C11H8Br2/c12-10-5-1-3-8-7-9(10)4-2-6-11(8)13/h1-6H,7H2 |
InChIキー |
GZZQNARJTHEHTJ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC=C1C(=CC=C2)Br)Br |
正規SMILES |
C1C2=C(C=CC=C1C(=CC=C2)Br)Br |
その他のCAS番号 |
15825-93-1 |
同義語 |
2,7-Dibromo-1,6-methano[10]annulene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



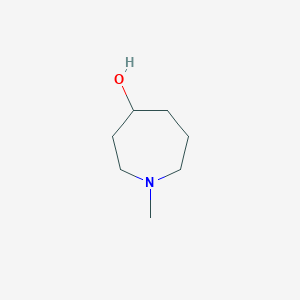



![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
